molecular formula C14H10ClN3 B14129433 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole

1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B14129433
M. Wt: 255.70 g/mol
InChI Key: LUUGYGHZDZFQEP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-phenyltriazole

InChI

InChI=1S/C14H10ClN3/c15-12-6-8-13(9-7-12)18-10-14(16-17-18)11-4-2-1-3-5-11/h1-10H

InChI Key

LUUGYGHZDZFQEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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